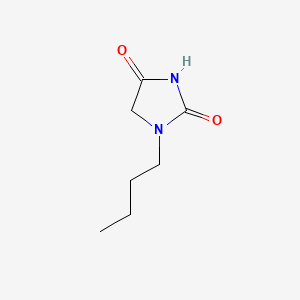
1-Butylimidazolidine-2,4-dione
Cat. No. B1266127
Key on ui cas rn:
33599-32-5
M. Wt: 156.18 g/mol
InChI Key: NOHNSECEKFOVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05308853
Procedure details


A quantity of 24.4 g (0.30 mole) of potassium cyanate is added portionwise, at room temperature, to a stirred solution of 31.80 g (0.20 mole) of ethyl N-butylglycinate in 220 mL (0.22 mole) of 1N hydrochloric acid. The solution is warmed to ca. 90° C. (at ca. 50° C. an oil separates). After 10 minutes at 90° C., concentrated hydrochloric acid (250 mL) is cautiously added over 2 minutes and the resulting solution is heated at 90°-100° C. for 1/2 hour. The solution is concentrated at reduced pressure to dryness. The last amounts of water are chased by addition and removal of 3×100 mL of absolute ethanol. The residue is extracted with 400 mL 50% ethanolmethylene chloride. The inorganics are filtered and the filtrate is concentrated to dryness. Trituration of the residue with 100 mL of water and filtration gives pure 1-butylhydantoin in 68% yield; mp 90°-92° C.; MS (EI) 156.1 (M+).
Name
potassium cyanate
Quantity
24.4 g
Type
reactant
Reaction Step One




Name
Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[O-:1][C:2]#[N:3].[K+].[CH2:5]([NH:9][CH2:10][C:11]([O:13]CC)=O)[CH2:6][CH2:7][CH3:8]>Cl>[CH2:5]([N:9]1[CH2:10][C:11](=[O:13])[NH:3][C:2]1=[O:1])[CH2:6][CH2:7][CH3:8] |f:0.1|
|
Inputs


Step One
|
Name
|
potassium cyanate
|
|
Quantity
|
24.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]C#N.[K+]
|
|
Name
|
|
|
Quantity
|
31.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)NCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution is heated at 90°-100° C. for 1/2 hour
|
|
Duration
|
0.5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution is concentrated at reduced pressure to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The last amounts of water are chased by addition and removal of 3×100 mL of absolute ethanol
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue is extracted with 400 mL 50% ethanolmethylene chloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The inorganics are filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated to dryness
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Trituration of the residue with 100 mL of water and filtration
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N1C(=O)NC(=O)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
